molecular formula C13H9ClO4S B11835127 4'-(Chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid

4'-(Chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B11835127
M. Wt: 296.73 g/mol
InChI Key: SPKKGTHEJMJWEU-UHFFFAOYSA-N
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Description

4'-(Chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative featuring a carboxylic acid group at the 3-position and a chlorosulfonyl (-SO₂Cl) group at the 4'-position. The parent structure, [1,1'-biphenyl]-3-carboxylic acid (molecular formula: C₁₃H₁₀O₂, monoisotopic mass: 198.0681 g/mol), serves as a versatile scaffold in organic synthesis and pharmaceutical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Chlorosulfonyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves the chlorosulfonation of biphenyl derivatives. One common method includes the reaction of biphenyl with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In industrial settings, the production of 4’-(Chlorosulfonyl)-[1,1’-biphenyl]-3-carboxylic acid may involve continuous flow processes where biphenyl is reacted with chlorosulfonic acid in a reactor. The reaction mixture is then purified through distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Reactivity of the Chlorosulfonyl Group

The chlorosulfonyl moiety is highly electrophilic and participates in nucleophilic substitution reactions. Common transformations include:

Reaction Type Reagents/Conditions Expected Product
Amidation Primary/secondary aminesSulfonamide derivatives
Hydrolysis Aqueous base (e.g., NaOH)Sulfonic acid (-SO₃H)
Alcoholysis Alcohols (e.g., methanol)Sulfonate esters (-SO₃R)
Thiolysis ThiolsSulfonyl thioesters (-SO₂SR)

Key Considerations :

  • Steric hindrance from the biphenyl scaffold may influence reaction rates .

  • The electron-withdrawing nature of the sulfonyl group activates the adjacent carbonyl carbon in the carboxylic acid for further reactions.

Reactivity of the Carboxylic Acid Group

The -COOH group undergoes classical acid-derived transformations, such as:

Reaction Type Reagents/Conditions Expected Product
Esterification Alcohols, acid catalysisBiphenyl carboxylate esters
Amidation Amines, coupling agents (e.g., EDC/HOBt)Carboxamide derivatives
Salt Formation Inorganic bases (e.g., NaOH)Carboxylate salts

Structural Evidence :

  • In related biphenyl carboxylic acids (e.g., 3a-j from ), esterification and amidation were confirmed via IR (C=O stretch at 1700–1750 cm⁻¹) and NMR (disappearance of -COOH proton) .

  • The cyclopropane-substituted analogs in showed retained carboxylic acid reactivity despite steric bulk, suggesting similar behavior for this compound .

Cross-Coupling Potential

The biphenyl core may enable participation in transition-metal-catalyzed reactions:

  • Suzuki-Miyaura Coupling : If a boronic acid replaces the chlorosulfonyl group, cross-coupling could form extended conjugated systems (see for Pd(PPh₃)₄-mediated protocols) .

  • Buchwald-Hartwig Amination : The chlorosulfonyl group could act as a directing group for C–N bond formation.

Limitations :

  • The electron-deficient sulfonyl group may deactivate the aromatic ring toward electrophilic substitution.

Stability and Side Reactions

  • Hydrolysis Sensitivity : The chlorosulfonyl group is prone to hydrolysis under humid or aqueous conditions, necessitating anhydrous handling .

  • Thermal Decomposition : Elevated temperatures could lead to sulfonic acid formation or decarboxylation, as observed in related sulfonylated aromatics.

Computational Insights

While no computational data exists for this specific compound, molecular docking studies on structurally similar biphenyl carboxylic acids (e.g., 3j in ) revealed:

  • Strong π-π stacking interactions with aromatic residues in biological targets .

  • The sulfonyl group’s polarity enhances solubility in polar aprotic solvents, a property critical for reaction optimization .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Recent studies have highlighted the potential of 4'-(Chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid as an anticancer agent. It has been shown to inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Enzyme Inhibition
The compound acts as a potent inhibitor of specific enzymes linked to cancer progression. For example, it has been evaluated for its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. The inhibition of CA IX can lead to reduced tumor growth and metastasis, making this compound a candidate for further development in cancer therapeutics .

Agrochemical Applications

Herbicidal Activity
In agricultural research, this compound has shown herbicidal properties. It functions by disrupting metabolic pathways in target plants, leading to their growth inhibition. Studies have indicated its effectiveness against several weed species commonly found in crop fields. This application could be significant for developing environmentally friendly herbicides that minimize soil toxicity while effectively controlling weed populations .

Material Science Applications

Polymer Chemistry
The compound is also being explored for its role in polymer synthesis. Its chlorosulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide-containing polymers. These polymers have potential applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal evaluated the anticancer properties of this compound against MDA-MB-231 breast cancer cells. The results indicated that the compound induced apoptosis significantly more than control groups, with an increase in annexin V-FITC positive cells by over 30% compared to untreated cells. This highlights its potential as a lead compound for developing new cancer therapies.

Case Study 2: Herbicidal Effectiveness

In another study focusing on agricultural applications, the herbicidal efficacy of this compound was tested against common weeds such as Amaranthus retroflexus and Echinochloa crus-galli. The results demonstrated a dose-dependent response with effective inhibition observed at concentrations as low as 50 mg/L, suggesting its potential use as a selective herbicide.

Activity TypeObserved EffectReference
Anticancer ActivityInduced apoptosis in breast cancer cells
Enzyme InhibitionInhibited carbonic anhydrase IX
Herbicidal ActivityEffective against Amaranthus retroflexus

Mechanism of Action

The mechanism of action of 4’-(Chlorosulfonyl)-[1,1’-biphenyl]-3-carboxylic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4'-(chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid with key analogs based on substituent type, reactivity, and functional properties.

Halogen-Substituted Biphenyl Carboxylic Acids

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Findings Reference
2',3'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid 2',3'-Cl C₁₃H₈Cl₂O₂ 279.11 High reactivity in forming sulfonamides (e.g., Compound 24: 98.3% HPLC purity, tR = 13.83 min) .
4-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid 4-Cl, 3'-CF₃ C₁₄H₈ClF₃O₂ 312.66 Enhanced lipophilicity due to CF₃ group; used in medicinal chemistry .
4'-Fluoro-[1,1'-biphenyl]-3-carboxylic acid 4'-F C₁₃H₉FO₂ 216.21 Improved solubility compared to non-fluorinated analogs; commercial availability (98% purity) .

Key Trends :

  • Halogens (Cl, F) at the 4' position increase electrophilicity and influence solubility.
  • Trifluoromethyl groups enhance metabolic stability and membrane permeability .

Sulfonyl-Containing Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Findings Reference
N-((4-Phenoxyphenyl)sulfonyl)-2',3'-dichloro-[1,1'-biphenyl]-3-carboxamide (24) 2',3'-Cl, sulfonamide C₂₅H₁₇Cl₂NO₄S 498.03 High lytic activity; synthesized via solution coupling (HRMS: 498.0336) .
3'-(Sulfamoyloxy)-[1,1'-biphenyl]-3-carboxylic acid (9) 3'-OSO₂NH₂ C₁₃H₁₁NO₅S 293.29 Sulfamoyl group acts as a bioisostere; potential prodrug applications .
N-((4-Butoxyphenyl)sulfonyl)-3',4'-dichloro-[1,1'-biphenyl]-3-carboxamide (27) 3',4'-Cl, sulfonamide C₂₃H₂₁Cl₂NO₄S 477.06 Alkoxy chains (e.g., butoxy) improve pharmacokinetic properties .

Key Trends :

  • Sulfonamide derivatives exhibit enhanced biological activity (e.g., lytic, enzymatic inhibition) .
  • Chlorosulfonyl groups (-SO₂Cl) are reactive intermediates for synthesizing sulfonamides and sulfonate esters.

Methoxy- and Alkoxy-Substituted Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Findings Reference
4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid 4'-OCH₃ C₁₄H₁₂O₃ 228.24 Methoxy groups increase electron density, altering reaction regioselectivity in coupling reactions (e.g., Rh-catalyzed decarboxylation yields >90%) .
6-Chloro-4'-methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid 6-Cl, 4'-OCH₃, 3'-CF₃ C₁₅H₁₀ClF₃O₃ 330.69 Combined effects of Cl, CF₃, and OCH₃ optimize steric and electronic properties .

Key Trends :

  • Methoxy groups enhance solubility and modulate electronic effects in catalytic reactions .
  • Bulky substituents (e.g., CF₃) can sterically hinder reactions, favoring specific regioisomers .

Biological Activity

4'-(Chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C13H10ClO4S
  • Molecular Weight : 294.74 g/mol
  • CAS Number : [Not provided in the data]

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its role as a pharmacophore in various therapeutic applications. The compound's sulfonyl group is known to enhance interactions with biological targets, making it a candidate for further investigation.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The chlorosulfonyl moiety may interact with nucleophiles in enzymes, potentially inhibiting their activity.
  • Modulation of Receptor Activity : Similar compounds have shown potential as allosteric modulators for various receptors, impacting signaling pathways.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the biphenyl structure and the introduction of various substituents can significantly alter the biological activity. For instance:

  • Substituent Variations : The presence of electron-withdrawing groups like sulfonyl enhances activity compared to unsubstituted biphenyl derivatives.
  • Positioning of Functional Groups : The position of carboxylic acid and chlorosulfonyl groups is crucial for maintaining optimal binding affinity.

Table 1: Structure-Activity Relationships

CompoundIC50 (μM)Notes
This compoundTBDPotential inhibitor
Compound A0.0078 ± 0.0005High potency
Compound B>100Low potency

Case Study 1: Inhibition of Target Enzymes

In vitro studies have demonstrated that this compound exhibits inhibitory effects on specific enzymes involved in inflammatory pathways. For example, treatment with this compound resulted in a significant reduction in enzyme activity compared to controls.

Case Study 2: Allosteric Modulation

Research focused on related compounds suggests that modifications similar to those found in this compound can serve as allosteric modulators for nuclear receptors. Such modulation has implications for diseases involving dysregulated receptor signaling.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4'-(chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or solution-phase coupling of biphenyl precursors. For example, biphenyl carboxylic acids are functionalized with chlorosulfonyl groups using sulfonation followed by chlorination. Optimization involves:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 150°C for 10 minutes) while maintaining yield .
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies substitution patterns and confirms biphenyl connectivity (e.g., aromatic proton splitting patterns at δ 7.2–8.2 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching calculated values within 0.1 ppm error) .
  • IR spectroscopy : Detects carboxylic acid (1700–1720 cm⁻¹) and sulfonyl chloride (1360–1390 cm⁻¹) functional groups.

Q. How should this compound be purified post-synthesis?

  • Methodological Answer :

  • Reverse-phase chromatography : Effective for isolating polar intermediates (e.g., using MeCN/water gradients) .
  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals .

Q. What stability considerations are critical during storage?

  • Methodological Answer : The chlorosulfonyl group is moisture-sensitive. Store under inert gas (argon) at –20°C in desiccated containers. Degradation is monitored via TLC or HPLC .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the chlorosulfonyl group in nucleophilic substitutions?

  • Methodological Answer :

  • Electron-withdrawing effects : The chlorosulfonyl group activates the biphenyl ring for nucleophilic attack. Substituents like nitro or trifluoromethyl enhance reactivity by further polarizing the C–S bond .
  • Steric hindrance : Bulky groups at the 3-position (carboxylic acid) may reduce accessibility. Computational modeling (DFT) predicts reaction sites .

Q. How can contradictory data on reaction yields using different palladium catalysts be resolved?

  • Methodological Answer :

  • Ligand screening : Bulky ligands (e.g., SPhos) mitigate catalyst poisoning in Suzuki couplings .
  • Reaction monitoring : In-situ NMR or LC-MS identifies intermediate bottlenecks (e.g., dehalogenation side reactions) .

Q. What strategies mitigate steric hindrance during derivatization at the 3-carboxylic acid position?

  • Methodological Answer :

  • Protecting groups : Use tert-butyl esters to temporarily block the carboxylic acid, enabling selective sulfonation .
  • Microwave conditions : Enhance diffusion rates in sterically crowded systems .

Q. How can computational methods predict interactions with biological targets like Bcl-xL or Mcl-1?

  • Methodological Answer :

  • Molecular docking : Tools like AutoDock Vina simulate binding to anti-apoptotic proteins. The chlorosulfonyl group may occupy hydrophobic pockets critical for SAR .
  • Free-energy perturbation (FEP) : Quantifies binding affinity changes upon substituent modification .

Q. What analytical challenges arise in quantifying degradation products under aqueous conditions?

  • Methodological Answer :

  • HPLC-MS/MS : Detects hydrolyzed products (e.g., sulfonic acid derivatives) with ppm sensitivity .
  • Isotopic labeling : ¹⁸O-tracing clarifies hydrolysis pathways .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across similar biphenyl derivatives?

  • Methodological Answer :
  • Meta-analysis : Compare IC₅₀ values against standardized assays (e.g., Bcl-xL inhibition in vs. diflunisal in ).
  • Structural overlays : X-ray crystallography identifies conformational differences impacting binding .

Q. Why do regioisomer ratios vary in biphenyl coupling reactions?

  • Methodological Answer :
  • Electronic vs. steric control : Electron-deficient aryl halides favor para-coupling, while steric bulk shifts selectivity to meta positions. Solvent polarity (e.g., DMF vs. toluene) further modulates outcomes .

Properties

Molecular Formula

C13H9ClO4S

Molecular Weight

296.73 g/mol

IUPAC Name

3-(4-chlorosulfonylphenyl)benzoic acid

InChI

InChI=1S/C13H9ClO4S/c14-19(17,18)12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16)

InChI Key

SPKKGTHEJMJWEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

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